![molecular formula C16H14N2O3S B2468688 1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 477848-63-8](/img/structure/B2468688.png)
1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one, also known as PSI-6130, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Rearrangement and Coordination in Chemistry
A study by Bermejo, Sousa, Fondo, and Helliwell (2000) discussed the synthesis of compounds involving 1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one derivatives. They explored its interaction with nickel, leading to the formation of nickel complexes. These complexes were characterized through various methods including IR spectroscopy and magnetic measurements, indicating potential applications in coordination chemistry (Bermejo et al., 2000).
Molecular Structure and Crystallography
Crozet, Vanelle, Giorgi, and Gellis (2002) analyzed the molecular structure of related compounds containing a phenylsulfonyl group. Their work provides insights into the stabilizing interactions within crystals of these compounds, which is significant for understanding the structural characteristics in crystallography and molecular design (Crozet et al., 2002).
Synthesis Strategies in Organic Chemistry
Zhu, Wen, Yin, Hong, Lu, and Wang (2011) described an efficient strategy for synthesizing dihydropyrazole derivatives from related compounds. This study provides a foundation for the development of new synthetic methods in organic chemistry, particularly in creating complex molecules from simpler precursors (Zhu et al., 2011).
Ionic Liquid Design and Catalysis
In the field of catalysis, Zolfigol, Khazaei, Moosavi-Zare, Zare, Asgari, Khakyzadeh, and Hasaninejad (2013) focused on designing an ionic liquid involving derivatives of this compound. This study highlights the potential of these compounds in catalyzing the synthesis of tetrasubstituted imidazoles, demonstrating their application in green chemistry and catalysis (Zolfigol et al., 2013).
Applications in Pharmacology
Focusing on pharmacological applications, Schnettler, Dage, and Grisar (1982) synthesized a series of compounds related to this compound, evaluating their cardiotonic activity. Their research contributes to the understanding of the therapeutic potential of these compounds in treating conditions like congestive heart failure (Schnettler et al., 1982).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in organic synthesis as building blocks .
Mode of Action
The compound is involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s role in the protodeboronation process suggests it may influence pathways involving alkyl boronic esters .
Result of Action
The compound’s action results in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is valuable in organic synthesis, particularly in the formal anti-Markovnikov alkene hydromethylation .
Action Environment
The stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as pH . These compounds are only marginally stable in water and their rate of reaction can be considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental factors.
properties
IUPAC Name |
5-(benzenesulfonyl)-3-(4-methylphenyl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-12-7-9-13(10-8-12)18-11-15(17-16(18)19)22(20,21)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNZCAXOZXCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(NC2=O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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